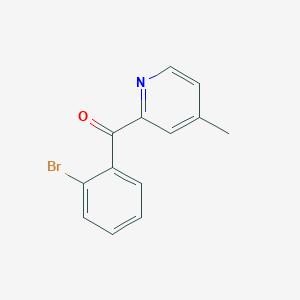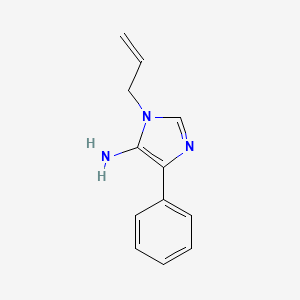
4-苯基-1-(丙-2-烯-1-基)-1H-咪唑-5-胺
描述
4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用:抗菌剂
咪唑衍生物,包括 4-苯基-1-(丙-2-烯-1-基)-1H-咪唑-5-胺,因其抗菌特性而被广泛研究。它们已知具有广泛的抗菌和抗真菌活性。 该化合物能够与微生物酶相互作用并抑制其功能,使其成为开发新型抗菌药物的潜在候选者 .
农业化学:杀菌剂
在农业领域,咪唑化合物被用作杀菌剂。它们的机制涉及破坏必需的真菌细胞成分的生物合成,从而阻止有害真菌在作物上的生长。 这种应用对于保护作物和确保粮食安全至关重要 .
生物化学研究:酶抑制
该化合物在生物化学研究中也具有价值,用于研究酶抑制。 它可以作为设计抑制剂的支架,这些抑制剂靶向参与疾病途径的特定酶,有助于理解这些生物过程 .
材料科学:配位化合物
咪唑衍生物的结构灵活性使其能够与金属形成配位化合物。 这些化合物在材料科学中具有应用,它们可以用来制造具有独特光学和磁性的材料 .
神经学研究:神经保护
研究表明,咪唑衍生物可能提供神经保护作用。 它们可能被用来减轻帕金森病等疾病,方法是抑制导致多巴胺能神经元退化的途径 .
催化:过渡金属催化中的配体
由于其稳定的环状结构和氮原子,咪唑衍生物可以在过渡金属催化中充当配体。 这种应用在合成化学中很重要,因为它可以促进各种化学反应 .
肿瘤学:抗肿瘤活性
咪唑化合物在肿瘤学中已显示出作为抗肿瘤剂的潜力。 它们可以干扰癌细胞的增殖,使其成为新癌症疗法研究的重点 .
化学合成:结构单元
最后,4-苯基-1-(丙-2-烯-1-基)-1H-咪唑-5-胺在化学合成中是一种通用的结构单元。 它的咪唑环可以被修饰以产生具有所需化学性质的各种化合物,以用于进一步的应用 .
生化分析
Biochemical Properties
4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine interacts with signal transducer and activator of transcription 3 (STAT3), a protein involved in cell signaling pathways . By inhibiting STAT3, the compound may exert anti-inflammatory effects.
Cellular Effects
The effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine on various cell types and cellular processes are profound. In neuronal cells, it has been observed to protect against dopaminergic cell loss and reduce neuroinflammation . This protection is likely due to its inhibition of MAO-B and STAT3, which are involved in neurodegenerative processes. In cancer cells, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine has demonstrated antiproliferative effects by destabilizing tubulin, a protein essential for cell division . This destabilization leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine exerts its effects through several mechanisms. It binds to the active site of MAO-B, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound inhibits STAT3 activation by preventing its phosphorylation, which is necessary for its function in cell signaling . This inhibition reduces the expression of pro-inflammatory genes and proteins, contributing to its anti-inflammatory properties.
Temporal Effects in Laboratory Settings
The stability and effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, its neuroprotective and anti-inflammatory effects are sustained over time, indicating its potential for long-term therapeutic use. In in vivo studies, the compound has shown prolonged effects on cellular function, with consistent inhibition of MAO-B and STAT3 observed over several weeks .
Dosage Effects in Animal Models
The effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits MAO-B and STAT3, leading to neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects have been observed, including mild gastrointestinal disturbances and hepatotoxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects. The compound also influences metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is transported and distributed through interactions with specific transporters and binding proteins . For example, it binds to plasma proteins, which facilitate its distribution throughout the body. The compound also interacts with membrane transporters, allowing it to enter cells and reach its intracellular targets . Its distribution is influenced by its lipophilicity, which enables it to cross cell membranes and accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be directed to specific subcellular compartments through targeting signals or post-translational modifications . For instance, its interaction with STAT3 occurs in the cytoplasm, where it inhibits STAT3 activation and prevents its translocation to the nucleus .
属性
IUPAC Name |
5-phenyl-3-prop-2-enylimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-8-15-9-14-11(12(15)13)10-6-4-3-5-7-10/h2-7,9H,1,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQMAZMNVKXFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC(=C1N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247793 | |
| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-43-3 | |
| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


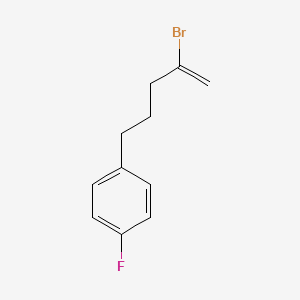
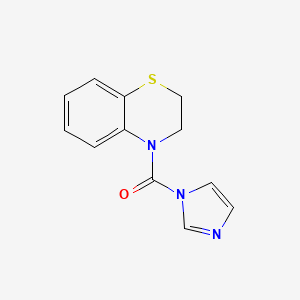
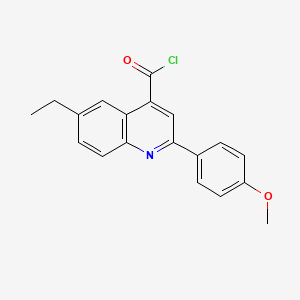
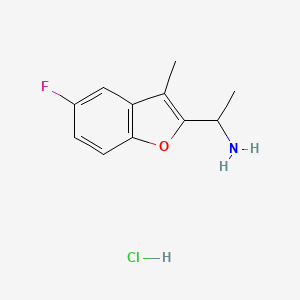
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
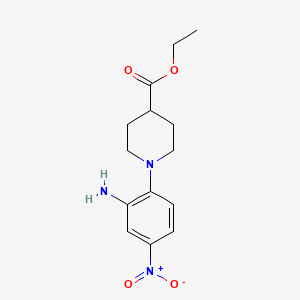
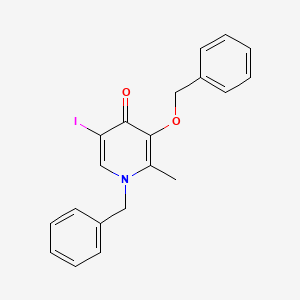

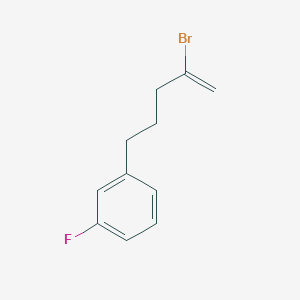
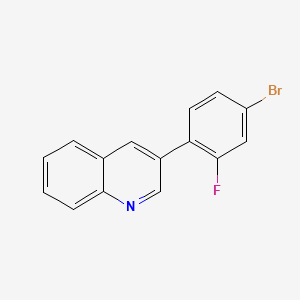

amine](/img/structure/B1531099.png)

